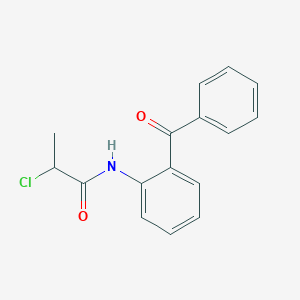![molecular formula C8H10BrF3N2O B2551567 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole CAS No. 1856046-99-5](/img/structure/B2551567.png)
4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole is a chemical compound that has been widely used in scientific research. It is a pyrazole derivative that has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole involves the inhibition of JAK2, TYK2, and FLT3 enzymes. These enzymes play a crucial role in the regulation of cellular signaling pathways, and their inhibition leads to the suppression of cell growth and proliferation. The compound has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress the immune response. It has also been linked to the treatment of autoimmune disorders, such as rheumatoid arthritis and psoriasis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole in lab experiments include its potent inhibitory effects on several enzymes, its ability to induce apoptosis in cancer cells, and its potential as a therapeutic agent for cancer and autoimmune disorders. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole. These include the optimization of the synthesis method to produce higher yields of the compound, the identification of new targets for the compound, and the development of new formulations to improve its solubility and bioavailability. Further studies are also needed to determine the safety and efficacy of the compound in vivo and to explore its potential as a therapeutic agent for various diseases.
Conclusion
In conclusion, this compound is a promising compound that has shown potent inhibitory effects on several enzymes and potential therapeutic applications in cancer and autoimmune disorders. The compound has been extensively studied, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been identified. Further research is needed to explore the full potential of this compound and to develop new therapies for various diseases.
Synthesemethoden
The synthesis of 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole involves the reaction of 4-bromo-3-nitropyrazole with 2,2-difluoroethanol in the presence of a base. The resulting intermediate is then reacted with 2-fluoroethylamine to yield the final product. The synthesis method has been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole has been extensively used in scientific research. It has been shown to be a potent inhibitor of several enzymes, including JAK2, TYK2, and FLT3. These enzymes are involved in various cellular signaling pathways, and their inhibition has been linked to the treatment of several diseases, including cancer and autoimmune disorders.
Eigenschaften
IUPAC Name |
4-bromo-3-(2,2-difluoroethoxymethyl)-1-(2-fluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrF3N2O/c9-6-3-14(2-1-10)13-7(6)4-15-5-8(11)12/h3,8H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKISJODQUFBNAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)COCC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
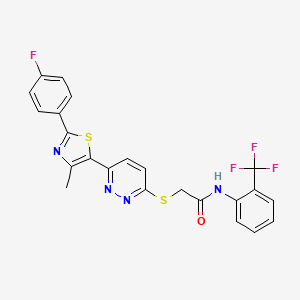
![(2,6-dichlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone](/img/structure/B2551485.png)
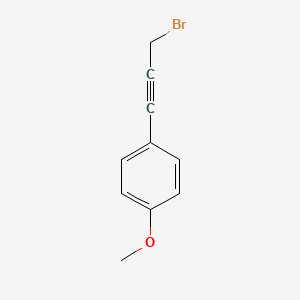
![4-Methyl-7-(phenoxymethyl)-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2551488.png)
![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2551489.png)
![1-ethyl-4-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)piperazine-2,3-dione](/img/structure/B2551490.png)
![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2551491.png)
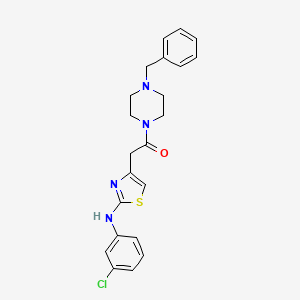
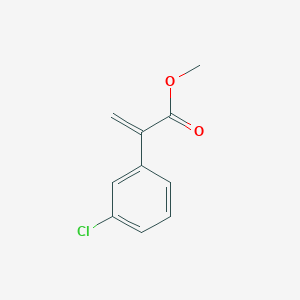
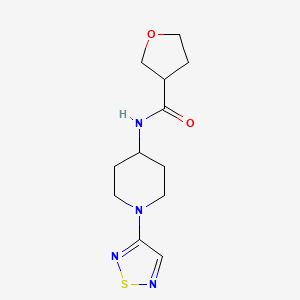
![[1-Allyl-1-(4-methylphenyl)-3-buten-1-yl]amine hydrochloride](/img/no-structure.png)
![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2551499.png)

